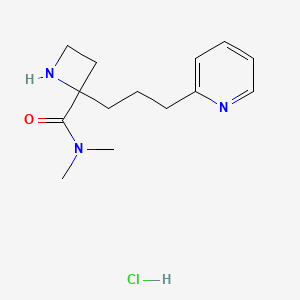![molecular formula C11H15ClN2O3S B12314279 (2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-{[(Phenylformamido)methyl]sulfanyl}propansäure-Hydrochlorid ist eine Verbindung mit signifikantem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige chemische Struktur aus, die eine Aminogruppe, eine Phenylformamidogruppe und eine Sulfanylgruppe umfasst, die an ein Propansäure-Rückgrat gebunden sind. Die Hydrochloridform verbessert ihre Wasserlöslichkeit, wodurch sie für verschiedene Anwendungen leichter zugänglich wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R)-2-Amino-3-{[(Phenylformamido)methyl]sulfanyl}propansäure-Hydrochlorid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit dem Schutz der Aminogruppe, gefolgt von der Einführung der Phenylformamidogruppe durch eine Formylierungsreaktion. Die Sulfanylgruppe wird dann über eine Thiolierungsreaktion eingeführt. Schließlich wird das Hydrochloridsalz durch Reaktion der freien Base mit Salzsäure unter kontrollierten Bedingungen gebildet.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Reinigungsschritte wie Kristallisation oder Chromatographie werden eingesetzt, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2R)-2-Amino-3-{[(Phenylformamido)methyl]sulfanyl}propansäure-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Phenylformamidogruppe kann zu einem Amin reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-{[(Phenylformamido)methyl]sulfanyl}propansäure-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle bei der Enzyminhibition und Proteinwechselwirkungen untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung bestimmter Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R)-2-Amino-3-{[(Phenylformamido)methyl]sulfanyl}propansäure-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Phenylformamidogruppe an π-π-Wechselwirkungen teilnehmen kann. Die Sulfanylgruppe kann mit Thiol-haltigen Enzymen interagieren und deren Aktivität möglicherweise hemmen. Diese Wechselwirkungen können verschiedene biochemische Stoffwechselwege modulieren und zu den beobachteten Wirkungen der Verbindung führen.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylformamido group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylformamido group can participate in π-π interactions. The sulfanyl group may interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Eigenschaften
Molekularformel |
C11H15ClN2O3S |
|---|---|
Molekulargewicht |
290.77 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3S.ClH/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1 |
InChI-Schlüssel |
SFHVEELLGXMKTE-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


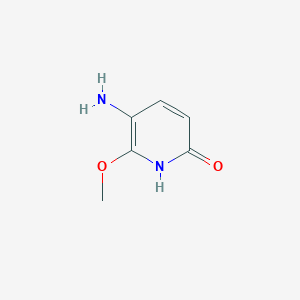



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
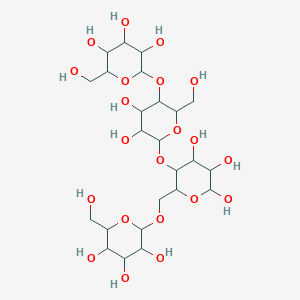
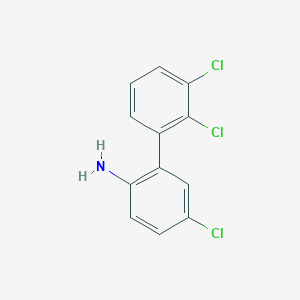
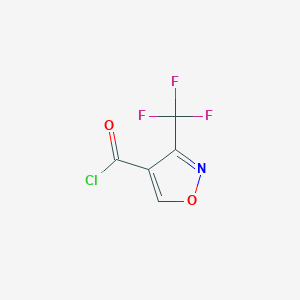
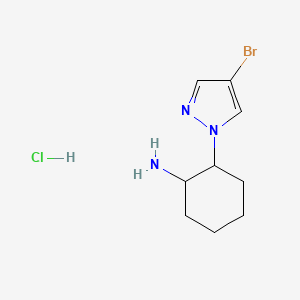

![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
